N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
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Overview
Description
“2-Amino-5-ethyl-1,3,4-thiadiazole” is a chemical compound used for scientific research. Its unique structure allows for diverse applications in various fields, ranging from pharmaceuticals to material science.
Synthesis Analysis
The synthesis of “2-Amino-5-ethyl-1,3,4-thiadiazole” has been investigated using gravimetric and electrochemical techniques .Molecular Structure Analysis
The molecular structure of “2-Amino-5-ethyl-1,3,4-thiadiazole” is represented by the empirical formula C4H7N3S .Chemical Reactions Analysis
The influence of “2-Amino-5-ethyl-1,3,4-thiadiazole” on the inhibition of copper corrosion in an aerated 0.50M HCl solution has been investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-ethyl-1,3,4-thiadiazole” include a melting point of 200-203 °C (lit.) .Scientific Research Applications
Synthesis and Biological Activities
Insecticidal Assessment : The synthesis of various heterocycles incorporating a thiadiazole moiety, such as this compound, has been explored for potential insecticidal applications against the cotton leafworm, Spodoptera littoralis. These studies provide insight into the compound's utility in pest control and agricultural applications (Fadda et al., 2017).
ACAT-1 Inhibition for Disease Treatment : Research has identified derivatives of this chemical structure as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), showing significant selectivity and potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial and Antitumor Activities : Novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized and evaluated for their biological activities. These studies have indicated potential inhibitory effects against certain bacteria and viruses, as well as antitumor activities against specific cancer cell lines (Xia, 2015).
Anti-acetylcholinesterase Activity : The compound and its derivatives have been investigated for their potential anti-acetylcholinesterase properties, offering insights into their possible use in treating diseases associated with cholinesterase inhibition (Mohsen et al., 2014).
Antibacterial and Antifungal Agents : Synthesis efforts have also been directed at creating novel compounds with promising antimicrobial properties against a range of pathogens, highlighting the compound's versatility in contributing to the development of new therapeutic agents (Patel & Park, 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7OS2/c1-3-28-19-23-22-18(29-19)21-17(27)13-26-10-8-25(9-11-26)12-16-20-14-6-4-5-7-15(14)24(16)2/h4-7H,3,8-13H2,1-2H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFVCOQPADUNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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